molecular formula C22H30O3Si B12585765 10,10-Dimethyl-6-methylidene-9,9-diphenyl-2,4,8-trioxa-9-silaundecane CAS No. 646066-32-2

10,10-Dimethyl-6-methylidene-9,9-diphenyl-2,4,8-trioxa-9-silaundecane

Cat. No.: B12585765
CAS No.: 646066-32-2
M. Wt: 370.6 g/mol
InChI Key: GPTOELBDXDMDJK-UHFFFAOYSA-N
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Description

10,10-Dimethyl-6-methylidene-9,9-diphenyl-2,4,8-trioxa-9-silaundecane is a chemical compound with the molecular formula C22H30O3Si. It is known for its unique structure, which includes a silicon atom integrated into a trioxa-undecane framework.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10,10-Dimethyl-6-methylidene-9,9-diphenyl-2,4,8-trioxa-9-silaundecane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a silicon-containing precursor with organic compounds that provide the necessary functional groups. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

10,10-Dimethyl-6-methylidene-9,9-diphenyl-2,4,8-trioxa-9-silaundecane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce reduced silicon-containing compounds, and substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

10,10-Dimethyl-6-methylidene-9,9-diphenyl-2,4,8-trioxa-9-silaundecane has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other silicon-containing compounds and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying silicon’s role in biological systems.

    Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials with specific properties .

Mechanism of Action

The mechanism of action of 10,10-Dimethyl-6-methylidene-9,9-diphenyl-2,4,8-trioxa-9-silaundecane involves its interaction with molecular targets through its functional groups. The silicon atom in the compound can form bonds with various substrates, facilitating reactions and interactions. The pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 10,10-Dimethyl-6-methylene-9,9-diphenyl-2,4,8-trioxa-9-silaundecane
  • 2,4,8-Trioxa-9-silaundecane, 10,10-dimethyl-6-methylene-9,9-diphenyl-

Uniqueness

10,10-Dimethyl-6-methylidene-9,9-diphenyl-2,4,8-trioxa-9-silaundecane is unique due to its specific arrangement of functional groups and the presence of a silicon atom within the trioxa-undecane framework. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

CAS No.

646066-32-2

Molecular Formula

C22H30O3Si

Molecular Weight

370.6 g/mol

IUPAC Name

tert-butyl-[2-(methoxymethoxymethyl)prop-2-enoxy]-diphenylsilane

InChI

InChI=1S/C22H30O3Si/c1-19(16-24-18-23-5)17-25-26(22(2,3)4,20-12-8-6-9-13-20)21-14-10-7-11-15-21/h6-15H,1,16-18H2,2-5H3

InChI Key

GPTOELBDXDMDJK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(=C)COCOC

Origin of Product

United States

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